1,3-Bis(isocyanatomethyl)cyclohexane

説明

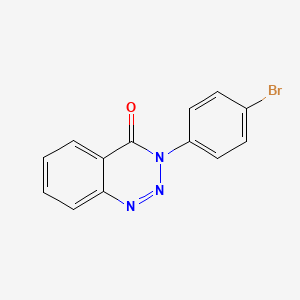

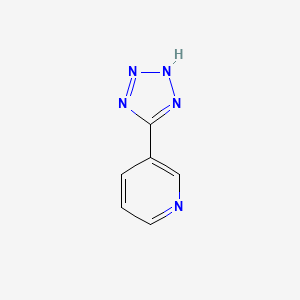

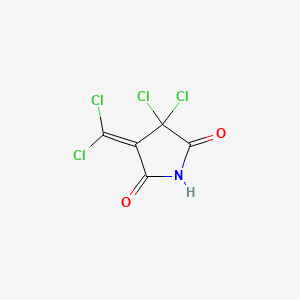

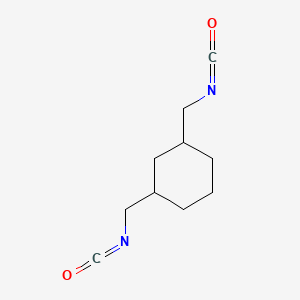

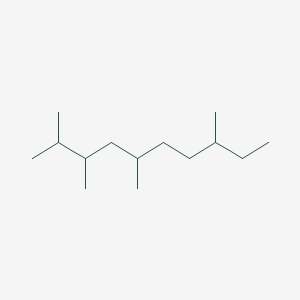

1,3-Bis(isocyanatomethyl)cyclohexane is a chemical compound with the empirical formula C10H14N2O2 . It is also known by other names such as 1,3-Bis(methylisocyanate)cyclohexane and Hydrogenated m-xylylene diisocyanate .

Molecular Structure Analysis

The molecular structure of 1,3-Bis(isocyanatomethyl)cyclohexane is represented by the linear formula C6H10(CH2NCO)2 . The compound has a molecular weight of 194.23 .Chemical Reactions Analysis

1,3-Bis(isocyanatomethyl)cyclohexane is known to react exothermically with many classes of compounds, releasing toxic gases . It can react vigorously with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Physical And Chemical Properties Analysis

1,3-Bis(isocyanatomethyl)cyclohexane is a liquid at room temperature . It has a density of 1.101 g/mL at 25 °C and a refractive index of n20/D 1.485 . The compound has a vapor pressure of 0.4 mmHg at 98 °C .科学的研究の応用

Synthesis of Polyurethanes

“1,3-Bis(isocyanatomethyl)cyclohexane” is used as a reactant in the synthesis of ionic polyurethanes . These are a family of poly (ionic) liquids which can efficiently capture CO2, contributing to efforts to curb emissions .

Environmental Toxin Studies

This compound is listed on the US EPA Toxic Release Inventory (TRI) list . This suggests that it may be used in environmental studies to understand the impact and behavior of such toxins in the environment .

Polymerization Studies

Given its structure and reactivity, “1,3-Bis(isocyanatomethyl)cyclohexane” could potentially be used in studies related to polymerization . Its behavior in different conditions and with various reactants could provide valuable insights into polymerization processes .

Material Science Research

Due to its properties, this compound could be used in material science research, particularly in the development and testing of new materials .

Development of New Synthesis Methods

The compound could be used in the development of new synthesis methods . Researchers could use it to test new reactions or to optimize existing ones .

Safety and Hazards

1,3-Bis(isocyanatomethyl)cyclohexane is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1C, and Skin Sens. 1A . It is harmful if swallowed, inhaled, or in contact with skin . It can cause serious eye damage and may cause respiratory irritation .

特性

IUPAC Name |

1,3-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLFFBWRKTMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044933 | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38661-72-2, 75138-76-0 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does H6XDI contribute to the properties of polyurethanes?

A1: H6XDI, as a diisocyanate, reacts with polyols to form the hard segments within polyurethane structures [, ]. The rigid cycloaliphatic ring in H6XDI contributes to enhanced mechanical properties, thermal stability, and chemical resistance compared to some linear aliphatic diisocyanates like hexamethylene diisocyanate (HMDI) [].

Q2: What makes H6XDI suitable for vapor deposition polymerization (VDP)?

A2: H6XDI and 1,12-diaminododecane (DAD) are used in VDP to create aliphatic polyurea thin films []. Controlling chamber, substrate, and monomer temperatures is crucial for efficient monomer deposition. While challenges arise with high vapor pressure during aliphatic monomer deposition, a novel method involving closing the conductance valve to achieve zero exhaust speed enhances film deposition rate [].

Q3: Are there health concerns associated with H6XDI exposure?

A3: Yes, research indicates potential health risks associated with occupational exposure to H6XDI. A study involving workers in an automobile parts manufacturing plant found a significant correlation between exposure to a new diisocyanate paint containing H6XDI pre-polymer and respiratory and systemic symptoms []. These symptoms, including dyspnea, cough, chest tightness, and chills, were consistent with hypersensitivity pneumonitis-like reactions and occupational asthma [].

Q4: What are the implications of the isomeric composition of H6XDI?

A4: The isomeric purity of H6XDI plays a crucial role in the final properties of the resulting polymers. For instance, polyurethane elastomers synthesized using a mixture of H6XDI isomers containing at least 5 wt% of trans-1,4-bis(isocyanatomethyl)cyclohexane exhibit improved mechanical characteristics [, ].

Q5: How does H6XDI compare to other diisocyanates in terms of material compatibility?

A5: H6XDI demonstrates good compatibility with various polyols and chain extenders, enabling the synthesis of polyurethanes with tailored properties [, ]. For example, its reaction with a fluorene diol derivative under microwave irradiation yields polyurethanes with significantly higher molecular weights compared to conventional heating methods [].

Q6: Are there specific applications where H6XDI-based polyurethanes excel?

A6: Absolutely. The unique characteristics of H6XDI-based polyurethanes make them particularly suitable for demanding applications:

- Pressure-sensitive adhesives (PSAs): H6XDI-based PSAs, especially when crosslinked with H6XDI-PEG diacrylate, demonstrate a remarkable combination of strong adhesive strength and rapid strain recovery, surpassing conventional PSAs and even those based on m-xylylene diisocyanate (XDI) []. This makes them ideal for flexible electronics requiring high flexibility, recoverability, and optical clarity, such as foldable displays.

- Biodegradable materials: TPUs incorporating H6XDI as the hard segment, alongside a biodegradable chain extender like bis(2-hydroxyethyl) terephthalate (BET) and poly(tetrahydrofuran) as the soft segment, exhibit promising biodegradability []. These materials show potential for applications in vascular tissue engineering due to their favorable mechanical properties and controlled degradation behavior.

Q7: Can H6XDI be used to create materials with specific functionalities?

A7: Yes, incorporating H6XDI into polymers can impart specific functionalities:

- Sorption properties: β-cyclodextrin polyurethane resins synthesized using H6XDI display strong interactions with low molecular weight organic vapors, particularly benzene []. This is attributed to the hydrophobic interaction between benzene and the β-cyclodextrin cavity, making these resins potentially useful for selective sorption applications.

- Hydroxyapatite coatings: H6XDI plays a key role in developing hydroxyapatite coatings on metal substrates []. HAp particles are modified with alkoxysilyl groups through reaction with H6XDI, forming HAp-urethane-urea derivatives. These derivatives, upon hydrolysis and heat treatment, create robust HAp coatings on titanium and stainless steel, expanding the use of these metals in biomedical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)

![4-[2-(4-Methoxycarbonylphenyl)iminohydrazinyl]benzoic acid methyl ester](/img/structure/B1196615.png)